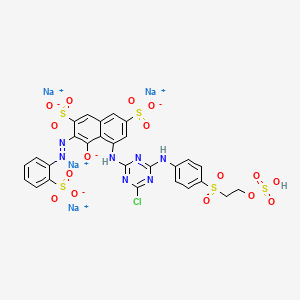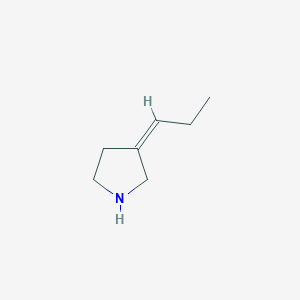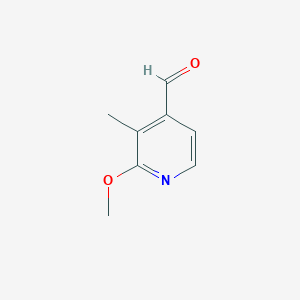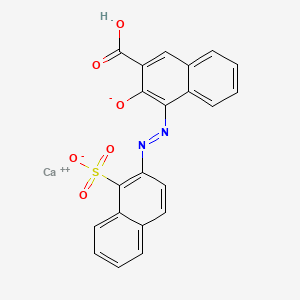
C.I.Reactive Red 227
Vue d'ensemble
Description
C.I.Reactive Red 227, also known as Reactive Red 2BN or Reactive Red M-2BE, is a type of dye that belongs to the single azo class . It has a molecular formula of C27H18ClN7Na4O16S5 and a molecular weight of 984.21 . The CAS Registry Number is 23354-53-2 .
Synthesis Analysis
The synthesis of this compound involves several steps. The 2-Aminobenzenesulfonic acid is diazotized in alkaline conditions and coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. This is then condensed with 2,4,6-Trichloro-1,3,5-triazine. The condensation product is further condensed with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate .Molecular Structure Analysis
The molecular structure of this compound is based on a single azo class . Azo compounds are characterized by the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. The azo group is the part of the molecule where the azo dye’s color is primarily produced.Chemical Reactions Analysis
Reactive dyes like this compound are chromophores that contain pendant groups capable of forming covalent bonds with nucleophilic sites in fibrous substrates . This property allows them to be used in dyeing processes, particularly for cellulosic fibers .Physical And Chemical Properties Analysis
This compound is a colorful red dye with a blue light . It is soluble in water . More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique
Molecular Docking Study of C.I. Acid Red 73 with DNA
C.I. Acid Red 73, a relative of C.I. Reactive Red 227, has been studied for its interactions with DNA. Using molecular docking techniques, researchers discovered that the dye can interact with the minor groove of DNA, showing sequence selectivity and intercalative binding capabilities. This study provides valuable insights for further molecular dynamics simulations and toxicology investigations of the dye (Guo, Yue, & Gao, 2011).
Electrochemical Degradation of Azo Dyes
The electrochemical degradation of C.I. Reactive Red 195, a dye similar to C.I. Reactive Red 227, was investigated. This study explored the effects of various variables like current density, pH, and dye concentration on the mineralization efficiency of the dye, providing a pathway for potential water treatment and dye degradation processes (Song et al., 2010).
Cathodic Stripping Voltammetry for Azo Dye Analysis
Cathodic stripping voltammetry has been used to detect reactive dyes like C.I. Reactive Red 120 at nanomolar levels, demonstrating a potential application in the analytical assessment of similar dyes like C.I. Reactive Red 227 (Guaratini, Fogg, & Zanoni, 2001).
Decomposition Pathways of Azo Dyes in Ozonation
Research on the decomposition pathways and reaction intermediates of hydrolyzed C.I. Reactive Red 120 during ozonation provides insights that could be relevant to C.I. Reactive Red 227. This study offers detailed information on the degradation process in waste-water treatment applications (Zhang, Yediler, & Liang, 2007).
Adsorption Behavior on Activated Carbon
The study on the adsorption behavior of various reactive dyes, including C.I. Reactive Red 4, onto activated carbon under different conditions reveals significant implications for wastewater treatment and environmental remediation, applicable to dyes like C.I. Reactive Red 227 (Al-Degs, El‐Barghouthi, El-Sheikh, & Walker, 2008).
Mécanisme D'action
Orientations Futures
The future directions in the field of reactive dyes, including C.I.Reactive Red 227, involve improving dye-fiber fixation efficiency, especially when dyeing full shades on cellulosic fibers . Potential solutions include multi-functional reactive dyes, cationic reactive dyes, or cellulose fiber modification .
Propriétés
IUPAC Name |
tetrasodium;5-[[4-chloro-6-[4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-5-7-16(8-6-15)52(37,38)10-9-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)11-14-12-21(55(45,46)47)23(24(36)22(14)19)35-34-18-3-1-2-4-20(18)54(42,43)44;;;;/h1-8,11-13,36H,9-10H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWIBHAZTZHMR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)Cl)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN7Na4O16S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23354-53-2 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1494680.png)





![(4AR,6R,7S,8S,8aR)-7-(benzyloxy)-8-(2-methoxybenzyl)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1494692.png)
![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-cyclohexanedione](/img/structure/B1494693.png)

![(4AR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate](/img/structure/B1494698.png)



![1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazinedihydrochloride](/img/structure/B1494710.png)